molecular formula C7H15NO3S B13011689 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide

3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide

Cat. No.: B13011689
M. Wt: 193.27 g/mol
InChI Key: KHRPLSXOYGZAHC-UHFFFAOYSA-N
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Description

3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) for oxidation . The synthetic route can be summarized as follows:

    Starting Materials: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, sodium phenolates, and thiophenolate.

    Reaction Conditions: Oxidation using H2O2.

    Products: this compound and other thietane derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can lead to the formation of 3-aryloxythietane-1,1-dioxides .

Scientific Research Applications

3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets and pathways in biological systems The compound’s effects are likely mediated through its sulfur-containing thietane ring, which can interact with various enzymes and receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is unique due to its specific structure, which includes a hydroxybutan-2-yl group attached to the thietane ring. This structural feature distinguishes it from other thietane derivatives and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-[(1,1-dioxothietan-3-yl)amino]butan-2-ol

InChI

InChI=1S/C7H15NO3S/c1-5(6(2)9)8-7-3-12(10,11)4-7/h5-9H,3-4H2,1-2H3

InChI Key

KHRPLSXOYGZAHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)NC1CS(=O)(=O)C1

Origin of Product

United States

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